Product packaging for prodermorphin(Cat. No.:CAS No. 121088-70-8)

prodermorphin

Cat. No.: B1168889
CAS No.: 121088-70-8
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Description

Prodermorphin is the biosynthetic precursor protein for the potent opioid peptide dermorphin, first isolated from the skin of South American frogs belonging to the genus Phyllomedusa . This precursor is fundamental for researching the unique biosynthesis of a class of endogenous opioid peptides that contain D-amino acids, a rare phenomenon in eukaryotes . The maturation of this compound involves distinctive post-translational modifications, including the critical conversion of an L-alanine residue in the precursor to a D-alanine in the final, active dermorphin molecule (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) . Studies in mammalian cell models have shown that the sorting information for targeting to the regulated secretory pathway may differ from that of mammalian precursors, making this compound a valuable tool for investigating comparative cell biology and secretory mechanisms . Furthermore, enzyme immunoassays and chromatography have identified this compound processing products, including dermorphin and other related peptides, in mammalian tissues such as the brain, stomach, and intestine, suggesting the presence of similar peptides or processing pathways in mammals . This product is presented as a high-purity substance for research applications only. It is intended for use in studying opioid peptide biosynthesis, post-translational modifications, receptor binding affinity, and the discovery of novel analgesic compounds. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

121088-70-8

Molecular Formula

C9 H11 N3 O

Synonyms

prodermorphin

Origin of Product

United States

Molecular Biology and Genetic Architecture of Prodermorphin

Gene Identification and Cloning Strategies for Prodermorphin Precursors

The identification and cloning of this compound precursors have been central to understanding the biosynthesis of amphibian opioid peptides. Early research successfully cloned cDNAs encoding dermorphin (B549996) and related precursors from the skin of Phyllomedusa sauvagei and Phyllomedusa bicolor . The general strategy involved the construction of complementary DNA (cDNA) libraries from frog skin messenger RNA (mRNA) . These libraries were then screened using oligonucleotide probes designed based on the known amino acid sequences of the mature dermorphin peptide . For instance, a mixture of oligonucleotides complementary to five amino acids of dermorphin was effectively used to detect relevant clones . Full-length cDNA copies encoding precursor proteins, such as a 78-residue dermaseptin (B158304) b precursor protein, were successfully obtained through this method, which also revealed extensive sequence identities with precursors for dermorphin, dermenkephalin, and deltorphins .

Genomic Organization and Transcriptional Regulation of the this compound Gene

The genomic organization of the this compound gene, similar to other eukaryotic genes, is characterized by coding regions known as exons, interrupted by non-coding sequences called introns . While detailed specific data regarding the precise number and lengths of exons and introns for the this compound gene are not explicitly detailed in the provided search results, it is understood that the gene is transcribed into a primary RNA transcript containing both exons and introns . Subsequent RNA splicing processes remove the introns to generate the mature messenger RNA (mRNA) .

Transcriptional regulation of the this compound gene, like other genes, is initiated from a promoter region located typically upstream (5') of the coding strand . These promoter regions are crucial for controlling when and where the gene is expressed by binding RNA polymerase and transcription factors . The processing of this compound is complex, involving not only cleavage at pairs of basic amino acids but also specific modifications like the cleavage of the carboxy-terminal Glu-Ala dipeptide, formation of the terminal amide, and notably, the epimerization of the second amino acid from the L- to the D-isomer .

Analysis of this compound cDNA Sequences and Predicted Amino Acid Composition

Analysis of this compound cDNA sequences has revealed critical insights into the structure and post-translational modifications of this precursor. The cloned cDNA encoding the this compound precursor contains codons for L-amino acids (e.g., alanine (B10760859) and methionine codons) at positions that correspond to the D-alanine and D-methionine residues in the mature dermorphin and dermenkephalin peptides, respectively . This demonstrates that the D-amino acids are not directly encoded but arise from a post-translational stereoinversion (racemization) of their corresponding L isomers incorporated into pro-dermorphin . This process occurs with low efficiency at an early stage of biosynthesis .

The predicted amino acid sequences of this compound precursors from Phyllomedusa sauvagei have been shown to contain multiple homologous repeats of approximately 35 amino acids, each including one copy of the heptapeptide (B1575542) dermorphin progenitor sequence . One study reported four such repeats of the dermorphin progenitor sequence and a single copy of a different heptapeptide sequence within the precursor . Another precursor from P. bicolor was found to contain genetic information for multiple copies of [D-Ala2]deltorphins (zero, one, or three copies of [D-Ala2]deltorphin I and one copy of [D-Ala2]deltorphin II), along with predicted dermorphin-related peptides . The presence of a signal peptide at the N-terminus and an acidic spacer sequence are common features of these precursors .

Table 1: Key Features of this compound Precursors

FeatureDescription
Encoded Amino AcidsD-amino acids (D-Ala, D-Met) in mature peptides are encoded by L-amino acid codons in cDNA (e.g., GCG for L-Ala) .
Post-Translational Mod.L- to D-stereoinversion (racemization) occurs for specific amino acids (e.g., alanine, methionine) . Includes cleavage of Glu-Ala dipeptide and terminal amide formation .
Repeats in PrecursorContains multiple homologous repeats of approximately 35 amino acids, each with a dermorphin progenitor sequence (e.g., four repeats in Phyllomedusa sauvagei precursor) .
Peptide ContentGives rise to dermorphin, dermenkephalin, and deltorphins .
Conserved Flanking Seq.Typical prohormone processing signals like Lys-Arg preceding the amino terminus and Gly-Glu-Ala-Lys-Lys following the sequence for amidation are found in dermorphin and deltorphin (B1670231) precursors .
Molecular Weight (Mature)Dermorphin: 802.88 Da . Dermenkephalin (Deltorphin A): 955.15 Da .

Evolutionary Conservation and Divergence of this compound Sequences Across Species

The evolutionary analysis of this compound and related amphibian peptide precursors suggests a common ancestral origin. Precursors of vertebrate peptide antibiotics like dermaseptin b and adenoregulin (B117734) exhibit extensive sequence identities with the precursors for opioid peptides, including dermorphin, dermenkephalin, and deltorphins . This significant similarity extends even into the 5'-untranslated regions of their respective mRNAs, suggesting that the genes encoding these diverse preproproteins are all members of the same multi-gene family, despite encoding end products with vastly different biological activities (opioid vs. antimicrobial) .

Further evidence of evolutionary relationships comes from comparisons of nucleotide and amino acid sequences of "spacer regions" between the dermorphin precursor of Phyllomedusa sauvagei and the [D-Ala2]deltorphin precursors of Phyllomedusa bicolor . While similarities exist, differences in these regions highlight evolutionary divergence . This shared genetic architecture points to a common evolutionary pathway for a broad family of amphibian skin peptides.

Investigating Gene Expression Patterns of this compound in Amphibian Tissues

This compound is predominantly expressed in the skin of frogs belonging to the genus Phyllomedusa . The skin glands of these amphibians serve as a significant factory and storehouse for a variety of active peptides, including dermorphin and dermenkephalin, derived from this compound . The presence of these peptides in skin secretions indicates their role in amphibian defense mechanisms .

While primarily associated with amphibian skin, some studies suggest the potential presence of this compound processing products in other tissues, though this appears to be less characterized. For instance, Met-enkephalin immunoreactivity in pulmonary nerve fibers in rats has been suggested to potentially contain this compound, implying a broader, albeit less explored, tissue distribution or cross-reactivity with similar opioid precursors . However, the most consistent and well-documented site of this compound expression remains the specialized cutaneous glands of Phyllomedusa frogs, where the intricate post-translational processing of this precursor is optimized for the production and secretion of potent bioactive peptides.

Biosynthesis and Post Translational Modifications of Prodermorphin

Ribosomal Synthesis of the Prodermorphin Polypeptide

This compound is initially synthesized as a larger polypeptide precursor through the conventional ribosomal machinery. Unlike non-ribosomal peptides, which are assembled by multi-enzyme complexes, this compound's primary sequence is directly translated from messenger RNA (mRNA). Genetic studies, including cDNA cloning, have confirmed that the codons corresponding to the positions where D-amino acids are eventually found in the mature peptide (e.g., D-alanine in dermorphin) are originally specified as their L-enantiomeric counterparts (e.g., L-alanine). This unequivocally establishes that the D-amino acid configuration arises from a post-translational event rather than direct ribosomal incorporation of a D-amino acid. The precursor structure often contains multiple homologous repeats of the dermorphin (B549996) progenitor sequence, flanked by specific processing signals like Lys-Arg at the N-terminus and Glu-Ala-Lys-Lys at the C-terminus.

Mechanisms of D-Amino Acid Incorporation into this compound-Derived Peptides

The incorporation of D-amino acids into ribosomally synthesized peptides like dermorphin is a remarkable post-translational modification catalyzed by specific enzymes, generally referred to as amino acid isomerases or racemases.

The fundamental mechanism by which an L-amino acid residue is converted to its D-enantiomer within a peptide chain is enzymatic stereoisomerization, or racemization. This process typically involves the abstraction of the alpha-proton from the chiral alpha-carbon of the L-amino acid, leading to the formation of a planar carbanion intermediate. Subsequent re-protonation of this intermediate from the opposite face of the planar structure yields the D-enantiomer. This deprotonation/reprotonation mechanism is characteristic of many racemase enzymes. This enzymatic conversion is essential, as the D-alanine in dermorphin is crucial for its biological activity, and synthetic all-L dermorphin exhibits no opioid activity.

While specific racemases solely dedicated to this compound processing are still under active investigation, research on D-amino acid-containing peptides from amphibian skin secretions has led to the isolation and characterization of relevant amino acid isomerases. For instance, an enzyme isolated from the skin secretions of Bombinae frogs has been shown to catalyze the conversion of an L-isoleucine to D-allo-isoleucine within a model peptide, indicating the presence of such peptide-modifying racemases in these organisms. Molecular modeling studies have explored the interactions of this compound with appropriate isomerizing enzymes, specifically dimeric alanine (B10760859) racemases, to understand the structural requirements for this unique post-translational modification. Although human serine racemase (SR) is involved in D-serine formation, it exemplifies the general mechanism and structural characteristics of this enzyme family.

Racemases typically exhibit substrate specificity, ensuring the correct amino acid residue undergoes the chiral inversion. For instance, in dermorphin, the D-amino acid is consistently D-alanine at position 2. This specificity is influenced by the enzyme's active site and its interaction with the specific amino acid and surrounding peptide sequence. Studies on other racemases, such as glutamate (B1630785) racemase, highlight the importance of active site flexibility and conformational changes (e.g., transition between open and closed conformations) in substrate binding and catalysis. Molecular modeling of this compound-racemase interactions suggests that the dimeric alanine racemase can adopt either a closed or an open conformation depending on its position and interaction with the bound propeptide. These conformational changes are critical for efficient catalysis and release of the D-amino acid-containing product.

Table 1: Proposed Conformational Dynamics of Racemase-Prodermorphin Interactions

Conformation TypeDescriptionFunctional ImplicationSupporting Data [Reference]
Open ConformationAllows substrate entry and product release.Facilitates binding of L-amino acid precursor.
Closed ConformationEncapsulates the active site, optimal for catalysis.Enables stereoisomerization of L- to D-amino acid.
Transitional StatesIntermediate states during conformational changes.Facilitate substrate flipping and dissociation.

Note: In an interactive environment, this table would allow sorting by column.

The structural basis for L- to D-amino acid isomerization involves precise architectural features of the racemase active site. Many racemases are dimeric enzymes, with the active site often located at the interface between the two subunits. The conversion involves the removal and re-addition of a proton to the alpha-carbon. In pyridoxal (B1214274) 5′-phosphate (PLP)-dependent racemases, the PLP cofactor plays a crucial role by forming an external aldimine with the substrate, which significantly enhances the acidity of the alpha-carbon hydrogen, facilitating its abstraction. The specific residues within the active site act as catalytic bases and acids, facilitating the proton transfer. The precise positioning of these catalytic residues, alongside the conformational dynamics of the enzyme, dictates the stereochemical outcome, ensuring the correct D-enantiomer is formed. This mechanism underscores the sophisticated enzymatic machinery required for modifying ribosomally synthesized peptides.

Substrate Specificity and Conformational Dynamics of Racemase-Prodermorphin Interactions

Other Post-Translational Modifications Beyond D-Amino Acid Incorporation

Beyond the critical D-amino acid incorporation, this compound undergoes other essential post-translational modifications (PTMs) to yield the mature, bioactive dermorphin. The primary additional modification is proteolytic cleavage. After ribosomal synthesis and initial folding, the larger this compound polypeptide is cleaved by specific proteases at defined recognition sites (often dibasic amino acid sequences like Lys-Arg). This process excises the shorter, active dermorphin peptide from the larger precursor. This proteolytic processing is a common PTM for many propeptides and prohormones, enabling the generation of multiple biologically active peptides from a single precursor. While the incorporation of D-amino acids is unique to dermorphin and a few other peptides, proteolytic maturation is a widespread mechanism in protein biosynthesis and activation.

Table 2: Key Post-Translational Modifications of this compound

Modification TypeDescriptionSignificance
D-Amino Acid Incorporation (Racemization)Enzymatic conversion of an L-amino acid (e.g., L-alanine) to its D-enantiomer (e.g., D-alanine) within the peptide chain via deprotonation/reprotonation at the alpha-carbon.Essential for the biological activity and stability of the mature peptide.
Proteolytic CleavageSpecific hydrolysis of peptide bonds within the precursor polypeptide by proteases, releasing the mature peptide from the larger this compound. This often occurs at dibasic recognition sites.Generates the active, shorter dermorphin peptide from its inactive precursor.

Note: In an interactive environment, this table would allow sorting by column.

Cellular Trafficking and Subcellular Localization of Prodermorphin Precursors

Entry of Prodermorphin into the Secretory Pathway

Proteins destined for secretion or localization within secretory organelles typically enter the secretory pathway via translocation into the endoplasmic reticulum (ER) and subsequent transit through the Golgi apparatus . This pathway can bifurcate into two primary routes: the constitutive secretory pathway, which continuously releases newly synthesized proteins, and the regulated secretory pathway, where products are stored in specialized vesicles for stimulus-dependent release . Specialized secretory cells, such as neuroendocrine cells, primarily utilize the regulated secretory pathway .

Research has explored the entry and trafficking of amphibian prepro-dermorphin in mammalian cell lines, including AtT-20 (a mouse pituitary neuroendocrine cell line), PC12 (rat pheochromocytoma cells), and HeLa cells (human cervical cancer cells) . These studies have revealed differential behaviors of this compound based on its native form versus a chimeric construct, highlighting the intricate requirements for proper entry and progression through the secretory pathway.

Sorting Mechanisms for this compound in Secretory Granules

The sorting of proteins into secretory granules is a highly regulated process, essential for the storage and controlled release of peptide hormones and neuropeptides . In neuroendocrine cells, sorting in the regulated secretory pathway is hypothesized to involve selective aggregation of cargo proteins in the trans-Golgi network (TGN) and their interaction with specific sorting receptors .

Targeting of this compound to the Regulated Secretory Pathway

Studies investigating the sorting of amphibian prepro-dermorphin in mammalian cell systems have yielded critical insights into the signals required for targeting to the regulated secretory pathway. When recombinant prepro-dermorphin alone was expressed in AtT-20 cells, it was not efficiently sorted to dense-core secretion granules . Furthermore, this precursor was not significantly processed in any of the examined cell lines (AtT-20, PC12, and HeLa cells) .

However, a chimeric protein, constructed by fusing the first 241 amino acids of prepro-enkephalin to a carboxy-terminal part of pro-dermorphin, exhibited different behavior. This chimeric protein, when expressed in AtT-20 cells, was successfully sorted to dense-core secretion granules and was processed to approximately 40% efficiency . The processing products of this chimeric protein could be released upon stimulation with 8-bromo-cAMP, confirming its entry into the regulated pathway . These findings strongly suggest that the pro-enkephalin portion of the fusion protein contains crucial information necessary for targeting to the regulated pathway, an element seemingly absent or insufficient in this compound itself . Processing within the regulated pathway predominantly occurs following the acidification of immature secretory vesicles .

Comparative Analysis of this compound Sorting Signals in Different Cell Systems (e.g., Amphibian vs. Mammalian Cells)

The observed differential sorting and processing of native this compound versus the proenkephalin-prodermorphin chimera in mammalian cells underscores a significant difference in sorting mechanisms between amphibian and mammalian systems . While this compound is naturally processed and stored in the skin of Phyllomedusa sauvagei frogs, its inefficient sorting and lack of processing in mammalian neuroendocrine cell lines suggest that the intrinsic sorting signals within amphibian this compound are not adequately recognized or functional in mammalian secretory machinery . This indicates a potential evolutionary divergence in the specific molecular cues and recognition systems that govern protein sorting to the regulated secretory pathway in different vertebrate classes.

The following table summarizes the comparative analysis of this compound and its chimeric form:

Cell Line (Mammalian)Construct ExpressedSorted to Dense-Core GranulesProcessedStimulus-Dependent ReleaseReference
AtT-20, PC12, HeLaThis compound (prepro-dermorphin)No efficient sortingNoNo
AtT-20Proenkephalin-Prodermorphin ChimeraYesYes (~40%)Yes (with 8-Br-cAMP)

Intracellular Compartmentalization of this compound Processing Enzymes

The maturation of this compound into active dermorphin (B549996) involves a series of proteolytic processing steps . Intracellular compartmentalization is a fundamental principle in eukaryotic cells, allowing for the spatial segregation of biochemical processes, which is crucial for concentrating enzymes, maintaining specific microenvironments (e.g., pH), and protecting enzymatic reactions from interference . In the context of peptide hormone processing, this compartmentalization is vital.

Proteolytic enzymes involved in prohormone processing, such as prohormone convertases and carboxypeptidases, are typically localized within the acidic environment of the trans-Golgi network (TGN) and immature secretory granules . Carboxypeptidase E (CPE), for instance, has been identified as an enzyme involved in the proteolytic cascade of prohormones and has also been proposed as a sorting receptor for the regulated secretory pathway in neuroendocrine cells . This dual role implies its strategic compartmentalization within these organelles to facilitate both sorting and processing functions. The ubiquitin-proteasome system (UPS) is generally responsible for the initial generation of intracellular peptides from protein degradation, with other peptidases further contributing to their processing .

Dynamics of Secretory Granule Biogenesis and this compound Storage

Secretory granules (SGs), also known as large dense-core vesicles, are specialized intracellular organelles that function as storage pools for selected secretory products, including peptide hormones and neuropeptides . The biogenesis of these granules initiates at the trans-Golgi network (TGN) and involves the aggregation of soluble cargo proteins, followed by their budding from the TGN as immature secretory granules (ISGs) .

During the maturation process, ISGs undergo further condensation and acidification, which are critical for the proteolytic processing of prohormones and the efficient packaging of mature peptides . Two primary models describe the sorting mechanisms: the "sorting-at-entry" model, where proteins bind to specific receptors clustered in the TGN before granule formation, and the "sorting by retention" model, where non-regulated proteins are excluded from nascent granules by budding of clathrin-coated vesicles . The ability of proteins to be retained within these granules is crucial for effective storage . In the case of this compound, the proenkephalin-prodermorphin chimera demonstrated successful storage in these dense-core granules, enabling its subsequent release upon specific stimulation . This highlights the dynamic interplay between granule biogenesis, protein sorting, and storage, which collectively ensure the regulated secretion of bioactive peptides.

Compound Names and PubChem CIDs

Proteolytic Processing and Mature Peptide Generation from Prodermorphin

Identification of Cleavage Sites within the Prodermorphin Propeptide

The this compound precursor contains multiple homologous repeats, each encompassing a progenitor sequence for dermorphin (B549996) (Tyr-Ala-Phe-Gly-Tyr-Pro-Ser-Gly) or a related heptapeptide (B1575542) for dermenkephalin (Tyr-Met-Phe-His-Leu-Met-Asp) . These progenitor sequences are typically flanked by basic amino acid residues that serve as recognition sites for proteolytic enzymes . Specifically, the dermorphin progenitor sequence is flanked by Lys-Arg at its amino-terminal end and Glu-Ala-Lys-Lys at its carboxyl-terminal end .

Research utilizing techniques such as proteolytic digestion of purified endogenous this compound and subsequent analysis by enzyme immunoassays coupled with high-performance liquid chromatography (HPLC) has been instrumental in identifying these cleavage sites and the resulting intermediate products . For example, a peptide identified as prepro-dermorphin-(80-89), with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-Gly-Glu-Ala, was generated through proteolytic digestion of purified endogenous this compound, indicating a cleavage event after the Gly-Glu-Ala sequence . The presence of these flanking basic residues is characteristic of cleavage sites for proprotein convertases.

Role of Proprotein Convertases and Other Proteases in this compound Maturation

The processing of prohormones and proneuropeptides often involves a family of serine proteases known as proprotein convertases (PCs), which typically cleave at sites containing dibasic or polybasic amino acid motifs . While specific proprotein convertases definitively identified as acting on this compound are not explicitly detailed in the search results, the presence of Lys-Arg and Glu-Ala-Lys-Lys flanking sequences strongly suggests their involvement . For instance, KEX2, a yeast prohormone endopeptidase that cleaves at pairs of basic amino acids, has been shown to process proopiomelanocortin to mature peptides, demonstrating functional homology with mammalian processing machinery .

Endopeptidases are enzymes that cleave peptide bonds within a polypeptide chain, as opposed to at the ends . The precise endopeptidases responsible for all cleavage events in this compound maturation are not fully characterized in the provided results, but the involvement of enzymes recognizing basic residues is implied. Studies on other prohormones indicate that cleavage by endopeptidases can occur in the trans-Golgi network (TGN) and immature secretory granules .

The processing of this compound into its active components, dermorphin and dermenkephalin, is a multi-step process. The cloned cDNA encoding this compound predicts the presence of L-amino acids at positions that correspond to the D-amino acids in the mature peptides . This indicates that the stereoinversion from L- to D-amino acid configuration occurs post-translationally, likely at an early stage of biosynthesis, and is a crucial event for the biological activity of dermorphin and dermenkephalin .

Following the initial ribosomal synthesis of the L-amino acid containing precursor, proteolytic cleavages occur. For dermorphin, the progenitor sequence Tyr-Ala-Phe-Gly-Tyr-Pro-Ser-Gly is flanked by Lys-Arg at the N-terminus and Glu-Ala-Lys-Lys at the C-terminus . Cleavage at these basic sites by proprotein convertases would release the dermorphin sequence with additional residues. Further processing, including the removal of the C-terminal Gly-Glu-Ala sequence and amidation, leads to the final dermorphin-NH2 . Similarly, dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) is also derived from a distinct heptapeptide sequence within this compound, subjected to analogous processing and D-amino acid stereoinversion .

The order of these events is complex, but the D-amino acid stereoinversion appears to occur early . The removal of C-terminal Glu-Ala dipeptide, formation of the terminal amide, and epimerization of the second amino acid from the L- to the D-isomer are all critical post-translational steps in dermorphin maturation .

Characterization of Endopeptidases Involved in Cleavage

Generation of Biologically Active Peptides: Dermorphin and Dermenkephalin

Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) and dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) are the two primary biologically active peptides derived from this compound . These peptides are notable for their potent opioid activity and high selectivity for specific opioid receptors: dermorphin acts as a highly selective agonist for the µ-opioid receptor, while dermenkephalin is a potent and highly specific agonist for the δ-opioid receptor . The presence of a D-amino acid at the second position is a unique structural feature critical for their biological activity and distinguishes them from most other peptides synthesized by animal cells .

The final step in their generation includes amidation, which converts the C-terminal carboxylic acid to an amide, a common modification for many biologically active peptides that often enhances their stability and receptor binding .

Analysis of Intermediate Processing Products of this compound

During the multi-step proteolytic processing of this compound, various intermediate products can be formed. Research has identified peptides such as prepro-dermorphin-(80-89) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-Gly-Glu-Ala) in amphibian skin extracts, which represents an intermediate stage in dermorphin biosynthesis . Additionally, analysis of skin extracts has revealed novel dermenkephalin-related peptides, including [L-Met2]dermenkephalin, dermenkephalin-OH, and [Met(O)6]dermenkephalin . Notably, [L-Met2]dermenkephalin was found in significantly higher concentrations (approximately 100 times) than dermenkephalin in frog skin, suggesting it could be a major intermediate or a less efficiently processed form .

These intermediate products are typically detected and characterized using highly sensitive analytical techniques such as enzyme immunoassays combined with high-performance liquid chromatography (HPLC) and mass spectrometry . The detection of immunoreactive materials corresponding to dermorphin, dermenkephalin, and their spacer peptide in rat brain, stomach, and intestine also suggests the presence and processing of a dermorphin precursor in mammalian tissues, leading to higher molecular weight immunoreactive species that may be extended forms or homologous peptides .

Regulation of this compound Processing Efficiency in Different Physiological States

The efficiency and specificity of prohormone processing, including that of this compound, can be influenced by cellular context and physiological states. While direct detailed information on the regulation of this compound processing efficiency in varying physiological states was limited in the provided search results, general principles of prohormone processing regulation offer insights.

For instance, studies with recombinant vaccinia viruses expressing prepro-dermorphin in mammalian cells (AtT20, PC12, and HeLa) have shown that the precursor was not significantly processed in these heterologous systems unless fused to the proenkephalin precursor . This suggests that specific sorting signals or cellular machinery (like the regulated secretory pathway) are crucial for efficient processing . The proenkephalin part of a fusion protein was found to contain the necessary information for targeting to the regulated secretory pathway, which was missing in this compound itself in these mammalian cell lines, indicating potential differences in sorting mechanisms between amphibian and mammalian cells . This implies that the cellular environment, including the presence and activity of specific proteases and sorting mechanisms within secretory granules, plays a significant role in determining processing efficiency .

Furthermore, the differential proteolytic processing of opioid peptides from common precursors has been observed in various tissues and regions of the brain, leading to variations in the proportions of derived peptides . This indicates that processing efficiency and product ratios can be regulated in a tissue- or cell-specific manner. Although specific physiological states affecting this compound processing were not extensively covered, these general observations suggest that neural activity, hormonal states, or other environmental cues could potentially modulate the activity or localization of processing enzymes, thereby impacting this compound maturation.

Enzymology of Prodermorphin Processing and Peptide Maturation

Mechanistic Studies of Specific Proteases Acting on Prodermorphin

The maturation of this compound involves a series of proteolytic cleavages, ultimately releasing the smaller, bioactive peptides . Studies characterizing endogenous this compound have utilized enzymes like trypsin and carboxypeptidase B in in vitro digestion experiments, demonstrating their ability to liberate D-alanine-containing peptides, specifically identifying prepro-dermorphin-(80-89) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-Gly-Glu-Ala) . This suggests that analogous or specific endo- and exopeptidases within the amphibian system are responsible for these precise cleavage events in vivo.

A unique and critical step in dermorphin (B549996) and dermenkephalin maturation is the post-translational L- to D-amino acid isomerization, which occurs at specific positions in the peptide sequence . This stereoinversion, particularly for D-alanine and D-methionine, is catalyzed by specialized enzymes known as racemases . Although the exact enzymes responsible for this stereoinversion in this compound processing are still being investigated, enzymes catalyzing L- to D-isomerization in peptide linkage have been isolated from spider venom and frog skin secretions, sharing a common mechanism of de-protonation/re-protonation at the α-carbon with concomitant inversion of chirality .

It has been observed that native this compound, when expressed in mammalian cell lines such as AtT-20, PC12, and HeLa, was not efficiently processed . However, a chimeric precursor consisting of the N-terminal 241 amino acids of prepro-enkephalin fused to a C-terminal part of this compound was processed by approximately 40% in AtT-20 cells . This suggests that mammalian prohormone processing machinery, such as prohormone convertases (e.g., furin, PC1/3, PC2), which typically cleave at basic amino acid pairs, might process fusion proteins, but the native this compound structure or its required sorting information might be missing for efficient processing in these heterologous systems . This highlights the potential for highly specific amphibian processing enzymes or a requirement for precise targeting to the regulated secretory pathway in the native context .

Cofactor Requirements and Environmental Influences on Processing Enzyme Activity

The activity of proteases and other enzymes involved in this compound processing is inherently dependent on specific cofactors and environmental conditions. Many proteolytic enzymes require metal ions as cofactors; for instance, metalloproteinases often coordinate a zinc ion for catalysis, liganded to residues like histidines . Similarly, some enzymes, like galactose oxidase, require copper for cofactor formation and activity . While explicit data on cofactors specific to this compound-processing enzymes are not extensively documented, it is well-established that such requirements are common for the broader family of propeptide-processing enzymes.

Environmental factors like temperature and pH play a critical role in enzyme kinetics and structural integrity . Enzymes exhibit optimal activity within specific temperature and pH ranges; deviations can lead to reduced activity or irreversible denaturation, where the enzyme loses its three-dimensional structure and function . For example, some digestive enzymes, like pepsin, are optimally active at highly acidic pH values (e.g., pH 2), reflecting their physiological environment . Similarly, plant vacuolar processing enzymes are activated in acidic pH environments . The precise temperature and pH optima for the enzymes involved in this compound processing in the skin of Phyllomedusa sauvagei would be tuned to the physiological conditions of the amphibian, ensuring efficient and accurate maturation of the propeptide.

In Vitro and In Silico Modeling of this compound Cleavage Events

In Vitro Modeling: In vitro methodologies have been instrumental in dissecting the processing of this compound. Early research involved purifying endogenous this compound from amphibian skin extracts and subjecting it to proteolytic digestion with commercially available enzymes . For instance, digestion with trypsin and carboxypeptidase B yielded a specific D-alanine-containing peptide, prepro-dermorphin-(80-89), confirming cleavage sites and maturation products . Such in vitro systems are valuable for determining the specificity of processing enzymes on recombinant precursors and identifying novel peptide functions . They allow for controlled study of cleavage patterns and degradation kinetics, revealing the sequence of proteolytic events in peptide maturation .

In Silico Modeling: Computational approaches, or in silico modeling, offer powerful tools to predict and understand the enzymatic processing of peptides. For this compound, molecular docking experiments have been employed to investigate the interactions between its propeptide and racemases, shedding light on the potential mechanisms of L- to D-amino acid isomerization . These models analyze the structural relationship between the propeptide and the racemase, classifying interactions based on the propeptide's position relative to the racemase's catalytic residues . In silico simulations, such as Monte-Carlo methods, can predict peptide hydrolysis patterns and the release of peptides by endoproteases, taking into account cleavage probabilities and the influence of neighboring amino acids . Furthermore, computational analysis can predict conformational changes in proteins upon propeptide cleavage, which can be critical for the mature protein's function . Homology modeling and molecular dynamics simulations are widely used to predict peptide structures and protein-peptide interactions, offering insights into the stability and binding strength of enzyme-substrate complexes .

Structural Biology of this compound Processing Enzymes and Their Interaction with Substrates

The structural biology of propeptide-processing enzymes and their interaction with substrates is fundamental to understanding the precision of peptide maturation. Proteases are often synthesized as inactive zymogens, which contain inhibitory propeptides that interact with the catalytic domain . These propeptides play diverse roles, including ensuring correct protein folding, guiding compartmentalization, and modulating functional activity . For instance, the propeptide of lysyl oxidase is required for the proenzyme's exit from the endoplasmic reticulum and its glycosylation can influence the optimal enzyme activity of the mature enzyme .

Detailed structural studies of other propeptide-containing enzymes, such as human procathepsin B, have revealed specific interaction motifs between the protease and its propeptide that keep the enzyme in an inactive state . Similarly, the propeptide of galactose oxidase acts as an intramolecular chaperone, helping to create an open active-site structure conducive to cofactor binding and the chemistry of cofactor formation . The removal of the propeptide often leads to structural rearrangements, enabling the formation of the active site . Computational tools like AlphaFold can generate structural models for propeptide-containing proteins, allowing for the analysis of conformational changes that occur before and after propeptide cleavage, which are crucial for the regulation of the mature protein's activity . In the context of this compound, molecular modeling has suggested that the dimeric alanine (B10760859) racemase (AlaR) can adopt either a closed or open conformation depending on its interaction with the this compound propeptide, implying a dynamic interplay crucial for the L- to D-amino acid isomerization .

Comparative Analysis and Functional Implications of Prodermorphin

Comparison of Prodermorphin with Other Endogenous Opioid Precursors (e.g., Proenkephalin, Prodynorphin, Pro-opiomelanocortin)

Endogenous opioid peptides in mammals are primarily derived from three main precursor proteins: proenkephalin (PENK), prodynorphin (PDYN), and pro-opiomelanocortin (POMC) . These precursors undergo extensive proteolytic cleavage to yield a variety of bioactive opioid peptides . While dermorphin (B549996) and deltorphin (B1670231), the primary peptides derived from this compound, are found in amphibian skin, their potent opioid activities necessitate a comparative analysis with well-established mammalian opioid systems.

The processing of mammalian opioid precursors (proenkephalin, prodynorphin, and pro-opiomelanocortin) involves sequential proteolytic cleavage by prohormone convertases (e.g., PC1/3 and PC2) and carboxypeptidase E . Many of these opioid peptides share a common N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe . Pro-opiomelanocortin, for instance, has a modular organization that is highly conserved among tetrapods and is processed at dibasic motifs .

This compound, as the biosynthetic precursor for dermorphin and dermenkephalin, also undergoes proteolytic processing . A notable difference in the processing of this compound, particularly for dermorphin, is the post-translational incorporation of D-alanine, an unusual D-amino acid, into its sequence . This process involves specific racemases that catalyze the inversion of chirality at the α-carbon of the amino acid . This D-amino acid modification is not characteristic of the classical mammalian opioid peptides derived from proenkephalin, prodynorphin, or pro-opiomelanocortin. Research has explored the conformational changes of the dimeric alanine (B10760859) racemase depending on its interaction with this compound, adopting either a closed or open conformation based on whether the mature peptide region or pro-region interacts with catalytic residues .

The opioid/orphanin gene family, which includes pro-opiomelanocortin (POMC), proenkephalin (PENK), prodynorphin (PDYN), and nociceptin/proorphanin (PNOC), represents a conserved lineage of peptide precursors . Pro-opiomelanocortin, for example, has a complex evolutionary history, having coevolved with both opioid and melanocortin receptor systems . Genetic polymorphisms in the POMC system have been studied in various species, offering insights into its evolutionary adaptation .

Similarities and Differences in Genomic Organization and Processing Pathways

Comparative Peptidomics of this compound-Derived Peptides in Different Tissues and Organisms

Peptidomics, the comprehensive analysis of peptides in biological samples, is a powerful tool for understanding peptide expression and processing in various tissues and organisms . This compound is a precursor found in the skin of frogs from the genus Phyllomedusa, specifically P. sauvagei and P. bicolor, where it gives rise to potent opioid peptides like dermorphin and deltorphins .

Studies have shown that dermorphin and dermenkephalin (a type of deltorphin) are products of a common biosynthetic precursor in Phyllomedusa sauvagei . Beyond amphibians, research has investigated the presence of these peptides and their precursor's processing products in mammalian systems. Immunoreactive materials corresponding to dermorphin, dermenkephalin, and a spacer peptide located between them in the precursor were detected in rat brain, stomach, and intestine . Furthermore, higher molecular weight immunoreactive species, potentially representing extended forms or homologous peptides, were also observed in these rat tissues . These findings suggest that either this compound itself or a homologous precursor might be processed in mammalian tissues, leading to the formation of dermorphin- or deltorphin-like peptides. This indicates a potential conservation of certain processing pathways or peptide motifs across different classes of vertebrates.

Hypothesized Biological Roles of this compound-Derived Peptides in Amphibian Physiology

This compound-derived peptides play significant biological roles in amphibians, primarily mediated through their potent interactions with opioid receptors.

Dermorphin is a heptapeptide (B1575542) with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 . It acts as a potent and selective agonist of μ-opioid receptors . Notably, dermorphin is reported to be 30–40 times more potent than morphine and exhibits antinociceptive effects . Its presence in the skin secretions of Phyllomedusa frogs suggests a role in chemical defense, potentially as an analgesic or immobilizing agent against predators. The antinociceptive action could provide pain relief, which might be beneficial during injury or stress.

Deltorphins , such as deltorphin I and deltorphin II, are other significant peptides derived from this compound. Deltorphin I has the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 , while deltorphin (A) has Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 . These heptapeptides are characterized by their exceptionally high affinity and selectivity for the δ-opioid receptor . They are among the most potent and selective naturally occurring δ-opioid receptor agonists known . A key feature of deltorphins is their unusually high blood-brain barrier penetration rate, which allows them to produce centrally mediated analgesic effects even when administered peripherally in animals . In amphibian physiology, these highly potent and selective opioid peptides likely contribute to the regulation of various physiological processes, possibly including pain modulation, stress response, and potentially other neuroendocrine functions that aid in survival and adaptation within their environment.

Exploration of this compound Processing in Mammalian Systems and Homologues

The investigation into this compound processing extends to mammalian systems, driven by the observation that many amphibian skin secretory peptides often have counterparts or homologues in the mammalian central nervous system and gastrointestinal tract . Early research indicated that frog this compound, when expressed in mammalian cells, undergoes partial conversion to a hydroxyproline-containing precursor. This suggests that mammalian processing machinery can recognize and act upon the amphibian precursor, albeit with potential differences in the final products or efficiency.

Further studies demonstrated that targeting frog this compound to the regulated secretory pathway in mammalian cells, for example, by fusion to proenkephalin, allowed for the assessment of its processing . Immunoreactive materials corresponding to dermorphin, dermenkephalin, and the spacer sequence between them in the progenitor molecule have been detected in various rat tissues, including the brain, stomach, and intestine . This detection suggests that an endogenous dermorphin precursor exists and is processed in these mammalian tissues, or that homologous peptides or extended forms are present . These findings imply that mammalian systems possess the enzymatic machinery capable of cleaving this compound-like precursors, leading to the production of dermorphin- or deltorphin-like peptides. This area of research highlights the potential for cross-species conservation of opioid peptide biosynthesis and function.

Methodological Approaches in Prodermorphin Research

Recombinant DNA Techniques for Prodermorphin Gene Expression and Mutagenesis

Recombinant DNA techniques are fundamental to studying this compound, enabling the expression of its gene and the investigation of post-translational modifications. Scientists have cloned the complementary DNA (cDNA) encoding the this compound precursor . This cloned cDNA contains codons for L-alanine and L-methionine at positions where the mature dermorphin (B549996) and dermenkephalin peptides contain D-alanine and D-methionine, respectively . This observation is critical as it indicates that the D-amino acids are introduced through post-translational processing, not directly encoded by the gene .

To study this compound expression and processing, recombinant vaccinia viruses carrying the prepro-dermorphin cDNA have been utilized to infect various mammalian cell lines, including AtT20, PC12, and HeLa cells . These cell systems allow for the investigation of how the this compound precursor is handled within a cellular environment . For instance, studies showed that while prepro-dermorphin itself was not fully processed in these mammalian cells, a chimeric protein created by fusing frog this compound to proenkephalin could be successfully targeted to the regulated secretory pathway in AtT20 cells and partially processed . This highlights the utility of recombinant DNA in creating constructs to probe specific aspects of protein sorting and maturation.

Cell Culture Models for Studying this compound Processing and Trafficking

Cell culture models are indispensable for dissecting the intracellular events governing this compound processing and trafficking. Mammalian cell lines, such as AtT20 (a mouse pituitary corticotroph tumor cell line), PC12 (rat pheochromocytoma cells), and HeLa cells, have been employed as in vitro systems . These models offer controlled environments to observe how the this compound precursor is synthesized, folded, transported through cellular compartments (like the endoplasmic reticulum and Golgi apparatus), and ultimately processed into its mature peptide forms .

A key finding from cell culture studies indicates that this compound alone, when expressed in mammalian cells, does not efficiently enter the regulated secretory pathway . However, when this compound was fused to proenkephalin, the resulting chimeric protein was sorted into dense-core secretory granules in AtT20 cells and could be released upon stimulation . This suggests that the proenkephalin portion contains the necessary sorting information for targeting to the regulated pathway, which appears to be absent in this compound itself in these specific mammalian systems . Such models are crucial for understanding the distinct sorting mechanisms between amphibian and mammalian cells, particularly regarding peptide secretion .

Immunochemical Assays for this compound and Its Derivatives (e.g., Enzyme Immunoassays, Immunohistochemistry)

Immunochemical assays are pivotal for detecting, quantifying, and localizing this compound and its derivatives within biological samples. Antisera specifically recognizing distinct epitopes within the predicted structure of pro-dermorphin have been instrumental in characterizing the dermorphin precursor in extracts from amphibian skin .

Enzyme immunoassays (EIAs), often coupled with high-performance liquid chromatography (HPLC) separations, have been used to analyze amphibian skin extracts . This combined approach allowed for the detection and identification of this compound and several dermenkephalin-related peptides, such as [L-Met2]dermenkephalin, dermenkephalin-OH, and [Met(O)6]dermenkephalin . For example, [L-Met2]dermenkephalin was found to be present in frog skin at concentrations approximately 100 times higher than dermenkephalin . These assays provide crucial evidence for the post-translational processing of ribosomally synthesized precursors into D-amino acid-containing peptides .

Immunohistochemistry, while not explicitly detailed for this compound in the provided snippets, is generally employed in peptide research to visualize the cellular and tissue distribution of peptides and their precursors . This technique could be used to pinpoint cells or subcellular compartments where this compound is synthesized or stored.

Chromatographic and Spectrometric Techniques for Peptide Identification and Characterization

Chromatographic and spectrometric techniques are essential for the purification, identification, and structural characterization of this compound and its processed products.

High-Performance Liquid Chromatography (HPLC) : HPLC is frequently used for separating complex mixtures of peptides extracted from biological sources, such as amphibian skin . By varying stationary and mobile phases, peptides can be separated based on their hydrophobicity, charge, or size. In this compound research, HPLC separations precede further analysis, often coupled with immunoassays or mass spectrometry, to isolate specific this compound fragments or derivatives .

Mass Spectrometry (MS) : Mass spectrometry plays a critical role in the definitive identification and characterization of peptides and proteins . After chromatographic separation, peptides are ionized and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) can then be used to fragment the peptides, generating characteristic fragmentation patterns that allow for the deduction of their amino acid sequences . This is particularly important for confirming the presence of D-amino acids or other modifications that are not directly encoded genetically . MS techniques allow for detailed chemical analysis of purified endogenous this compound and its proteolytic digestion products .

These combined approaches provide a robust means to confirm the chemical identity and structural features of this compound and its diverse processed forms.

Molecular Modeling and Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular modeling and molecular docking simulations are computational techniques used to predict the binding interactions between molecules, such as this compound and the enzymes that process it. These methods are particularly valuable for studying post-translational modifications, like the L- to D-amino acid isomerization observed in dermorphin biosynthesis.

Research has utilized these techniques to investigate the mechanisms of post-translational D-amino acid incorporation in ribosomal peptides like dermorphin and contryphan-R, which are derived from this compound and procontryphan-R, respectively . Specifically, these studies explored the structures and interactions of the propeptides with appropriate isomerizing enzymes, known as racemases . Molecular docking experiments modeled the interaction between this compound and dimeric alanine (B10760859) racemase (AlaR), revealing that AlaR can adopt either a closed or an open conformation depending on its position and interaction with the bound this compound . Analysis of the total energies from different interaction types in the enzyme-substrate models suggested complex energy tradeoffs associated with the racemase-propeptide association, and these conformational changes may represent distinct mechanisms by which different racemases act on specific substrates .

This computational approach provides insights into the structural bases for D-amino acid incorporation and the rare occurrence of these non-proteinogenic amino acids in peptides . Molecular modeling helps to visualize and analyze these interactions, providing hypotheses for experimental validation .

Biochemical Fractionation and Proteomic Analysis of this compound and Its Products

Biochemical fractionation and proteomic analysis are critical for isolating and comprehensively studying this compound and its numerous cleavage products from complex biological matrices.

Biochemical Fractionation : This involves the physical separation of cellular components or molecular species based on properties such as size, charge, density, or solubility . In the context of this compound, biochemical fractionation of amphibian skin extracts has been used to purify and characterize the dermorphin precursor . This process helps to reduce sample complexity, making it easier to identify and analyze specific peptides. Techniques might include differential centrifugation, size-exclusion chromatography, or various forms of liquid chromatography .

Proteomic Analysis : Proteomics is the large-scale study of proteins, including their identification, quantification, and characterization of their modifications . For this compound research, this would involve:

Sample Preparation : This often includes protein extraction from tissues (e.g., amphibian skin) or cell cultures, followed by denaturation and enzymatic digestion into peptides .

Peptide Fractionation : To reduce the complexity of the peptide mixture and enhance the detection of less abundant proteins or peptides, fractionation techniques are employed prior to mass spectrometry . Methods like high-pH reversed-phase chromatography are commonly used for peptide fractionation . This increases the dynamic range and improves protein identification and sequence coverage .

Mass Spectrometry-based Proteomics : The fractionated peptides are then analyzed using high-resolution mass spectrometry (LC-MS/MS) to identify this compound and its various processed forms based on their unique mass-to-charge ratios and fragmentation patterns . This can reveal the full array of peptides derived from this compound and provide insights into the efficiency and specificity of its proteolytic processing.

These integrated approaches allow researchers to gain a comprehensive understanding of the entire complement of this compound-derived peptides present in a sample, shedding light on its biosynthesis and degradation pathways.

Compound Names and PubChem CIDs

Future Research Directions and Unresolved Questions in Prodermorphin Biology

Elucidating the Complete Repertoire of Enzymes Involved in Prodermorphin Maturation

The biosynthesis of dermorphin (B549996) from its this compound precursor involves multiple post-translational steps, critically including the conversion of L-amino acids to D-amino acids . This stereoinversion, particularly of L-alanine to D-alanine at position 2 in dermorphin, is essential for its potent opioid receptor activity . Future research must focus on identifying and characterizing all enzymes involved in this complex maturation pathway. While an "amino acid isomerase" or "racemase" has been implicated in this process, potentially acting through a dehydrogenation/hydrogenation mechanism, its precise substrate specificity and the full enzymatic machinery remain to be completely elucidated . Studies have shown that an enzyme from frog skin can catalyze L-Ile to D-allo-Ile isomerization in a model peptide, suggesting similar mechanisms might be at play for this compound . Further biochemical purification and molecular characterization of these enzymes, akin to the identification of LtnJ in lantibiotic D-alanine formation, would be pivotal . Understanding the sequential action of various proteases (e.g., trypsin, carboxypeptidases) that cleave the large this compound precursor into active peptides is also crucial .

Detailed Structural Elucidation of this compound Intermediates and Racemase-Substrate Complexes

Comprehensive structural studies are needed to understand the maturation of this compound. This includes the high-resolution structural determination of various processing intermediates. For instance, a peptide identified as prepro-dermorphin-(80-89) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-Gly-Glu-Ala), which contains the D-alanine, represents a key intermediate that requires further structural characterization . Crucially, detailed structural elucidation of the racemase enzymes in complex with their this compound-derived substrates or transition states would provide atomic-level insights into the stereoinversion mechanism. This could reveal how these enzymes recognize specific L-amino acid residues within the larger peptide chain and catalyze their conversion to the D-form. Such structural information could also explain the observed "low efficiency" of the D-amino acid conversion noted in biosynthesis studies , potentially revealing conformational constraints or binding requirements. Advanced techniques like X-ray crystallography, Cryo-EM, and NMR spectroscopy will be indispensable in unraveling these complex structures.

Investigating the Precise Mechanisms Regulating D-Amino Acid Stereoinversion in Vivo

The in vivo regulation of D-amino acid stereoinversion in this compound biosynthesis is a complex area requiring significant investigation. Although the D-Ala/D-Met conversion from L-isomers in this compound occurs at an early stage of biosynthesis, the precise regulatory signals and cellular machinery that control this process in vivo in amphibian cells are not fully understood . Early research indicated that while the amphibian prepro-dermorphin precursor was not processed in mammalian cells, a chimeric precursor containing a proenkephalin part could be partially processed and sorted to secretory granules . This highlights potential differences in species-specific sorting and processing mechanisms and underscores the need to investigate the native cellular environment in amphibians. Future studies should explore the cellular localization of the racemase and associated processing enzymes, the timing of the stereoinversion relative to other proteolytic cleavages, and potential feedback mechanisms that regulate enzyme activity or precursor expression. Factors such as cellular stress, developmental stages, or environmental cues could influence the efficiency or specificity of this unique post-translational modification. Comparative studies between amphibian and mammalian systems could shed light on the evolutionary and functional significance of this D-amino acid incorporation.

Exploring the Full Biological Significance of this compound-Derived Peptides Beyond Opioid Receptor Activation

While dermorphin is renowned for its potent and selective activation of μ-opioid receptors, leading to antinociceptive effects, and deltorphins similarly target δ-opioid receptors, the full spectrum of biological activities of this compound-derived peptides remains largely unexplored . The precursor protein yields multiple distinct peptides, suggesting a broader biological role beyond solely opioid receptor agonism. Future research should investigate whether other peptides cleaved from this compound or its intermediates possess unique biological functions, potentially interacting with non-opioid receptors or signaling pathways. For instance, endogenous opioid systems are known to regulate various physiological functions including euphoria, stress resilience, cardiovascular protection, and food intake . It is crucial to determine if specific this compound-derived peptides contribute differentially to these diverse biological outcomes. High-throughput screening assays, combined with detailed pharmacological profiling and in vivo studies, could uncover novel physiological roles and therapeutic potential for these often-overlooked peptide fragments.

Potential for this compound Research to Inform Peptide Engineering and Drug Discovery

The unique structural features and biosynthetic pathway of this compound-derived peptides, particularly the inclusion of D-amino acids, offer significant insights for peptide engineering and drug discovery. Peptides are increasingly recognized as therapeutic agents due to their high specificity and ability to target traditionally "undruggable" protein interactions . One major challenge in peptide drug development is their susceptibility to proteolytic degradation and poor bioavailability . The D-amino acid in dermorphin provides increased stability against aminopeptidases, leading to a longer biological half-life . Therefore, understanding the enzymes and mechanisms behind D-amino acid incorporation in this compound can inform the rational design of more stable and efficacious peptide therapeutics. Future research can focus on leveraging this natural strategy to enhance the pharmacokinetic properties of synthetic peptides. This includes exploring synthetic approaches to incorporate D-amino acids at desired positions, potentially leading to novel analgesics with improved profiles compared to existing opioids . Furthermore, insights from this compound biosynthesis could guide the development of new peptide synthesis methods that enable the precise and efficient integration of non-canonical amino acids, expanding the chemical space for drug discovery .

Applying Advanced Imaging Techniques to Visualize this compound Processing and Trafficking in Real-Time

Advanced imaging techniques are paramount for unraveling the dynamic processes of this compound maturation and its subsequent peptide trafficking within cells. Visualizing these events in real-time offers unparalleled insights into the spatiotemporal regulation of peptide biosynthesis. Future research should apply super-resolution microscopy techniques (e.g., STED, STORM) to track the movement and localization of this compound and its enzymatic machinery within secretory pathways at sub-cellular resolution . Fluorescence imaging modalities, including single-particle tracking, can be adapted to study the transport and internalization routes of processed peptides, shedding light on their release and target engagement . Techniques like immunogold electron microscopy have already demonstrated utility in showing the sorting of chimeric this compound precursors to dense-core secretory granules . Challenges related to fluorescent labeling that preserves native peptide properties must be addressed through innovative, minimal, and late-stage labeling strategies . The development of genetically encoded biosensors or probes could also enable the visualization of enzyme activity in situ within living cells, providing a dynamic understanding of this compound processing and the regulation of its derived peptides.

Q & A

Basic Research Questions

Q. How can researchers determine the mechanism of action of prodermorphin in neural pathways?

  • Methodological Approach: Use in vitro receptor-binding assays (e.g., µ-opioid receptor affinity tests) combined with in vivo electrophysiological recordings in animal models. Validate findings with knockout models or siRNA-mediated gene silencing to isolate target pathways .
  • Data Analysis: Apply dose-response curves and statistical tools (e.g., ANOVA) to assess significance. Cross-reference results with existing literature on structurally analogous peptides like dermorphin .

Q. What analytical techniques are most reliable for quantifying this compound in biological samples?

  • Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Optimal for low-concentration detection in plasma or cerebrospinal fluid .
  • Immunoassays (ELISA): Validate specificity using anti-prodermorphin antibodies with pre-absorption controls to minimize cross-reactivity .
    • Table 1: Comparison of Analytical Techniques
TechniqueSensitivity (ng/mL)SpecificitySample VolumeReference
LC-MS/MS0.1–5High50 µL
ELISA1–10Moderate100 µL

Q. How should researchers design animal studies to evaluate this compound’s pharmacokinetics?

  • Experimental Design:

  • Use randomized, blinded cohorts to assess dose-dependent effects.
  • Include control groups administered saline or opioid antagonists (e.g., naloxone) to confirm receptor-specific activity .
    • Data Contradiction Mitigation: Replicate results across multiple species (e.g., rodents vs. primates) to address interspecies variability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?

  • Systematic Review Framework:

Conduct a meta-analysis of published data, stratifying results by dosage, administration route, and model organism.

Apply sensitivity analyses to identify outliers or confounding variables (e.g., temperature, circadian rhythms) .

  • Example Workflow:

  • Step 1: Aggregate data from ≥10 studies using PRISMA guidelines.
  • Step 2: Use Cochrane’s Q-test to quantify heterogeneity .

Q. How can researchers optimize this compound synthesis to improve yield and purity?

  • Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Optimize resin choice (e.g., Wang vs. Rink amide) and coupling agents (e.g., HBTU vs. DIC) .
  • Purification: Employ reverse-phase HPLC with trifluoroacetic acid/acetonitrile gradients. Validate purity via MALDI-TOF mass spectrometry .
    • Challenges: Address racemization during synthesis by monitoring with chiral chromatography .

Q. What interdisciplinary approaches elucidate this compound’s interactions with non-opioid receptors?

  • Experimental Design:

  • Combine molecular docking simulations (e.g., AutoDock Vina) with functional assays (e.g., calcium imaging in HEK293 cells expressing NMDA receptors) .
    • Data Interpretation: Use pathway enrichment analysis (e.g., KEGG) to map secondary signaling cascades .

Methodological Best Practices

  • Literature Review: Critically evaluate prior studies for methodological gaps (e.g., small sample sizes, lack of negative controls) before formulating hypotheses .
  • Ethical Compliance: Secure institutional approval for animal/human studies, ensuring adherence to ARRIVE or CONSORT guidelines .
  • Statistical Rigor: Predefine sample sizes using power analysis (α=0.05, β=0.8) to avoid underpowered conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.